molecular formula C9H19N3O2 B12707021 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide CAS No. 96804-56-7

3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide

Katalognummer: B12707021
CAS-Nummer: 96804-56-7
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: HZTVLSADBCYQNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide is an organic compound with a unique structure that includes a hydrazino group attached to a propionamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide typically involves the reaction of 2,2-dimethyl-1-butyrylhydrazine with a propionamide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide include:

  • 2,2-Dimethyl-1,3-propanediamine
  • N,N-Dimethylpropionamide
  • 3,3-Dimethyl-1,2,3,4-Tetrahydroquinoxaline-1-Carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its unique hydrazino group attached to the propionamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

96804-56-7

Molekularformel

C9H19N3O2

Molekulargewicht

201.27 g/mol

IUPAC-Name

3-[butanoyl(dimethylamino)amino]propanamide

InChI

InChI=1S/C9H19N3O2/c1-4-5-9(14)12(11(2)3)7-6-8(10)13/h4-7H2,1-3H3,(H2,10,13)

InChI-Schlüssel

HZTVLSADBCYQNI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)N(CCC(=O)N)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.